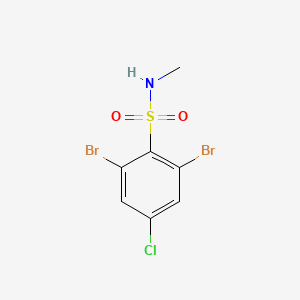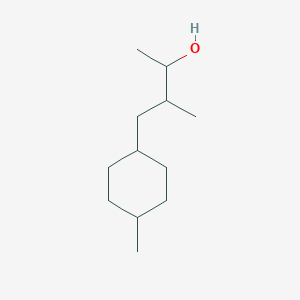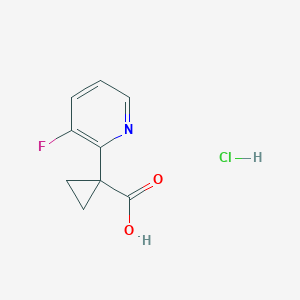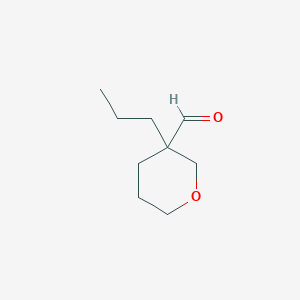
3-Propyloxane-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Propyloxane-3-carbaldehyde is an organic compound with the molecular formula C9H16O2. It belongs to the class of aldehydes, characterized by the presence of a carbonyl group (C=O) bonded to a hydrogen atom and an alkyl or aryl group. This compound is notable for its unique structure, which includes a six-membered oxane ring with a propyl group and an aldehyde functional group attached to the same carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propyloxane-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the oxidation of 3-propyloxane-3-methanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). The reaction typically occurs under mild conditions, with the alcohol being converted to the corresponding aldehyde.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The starting materials and reagents are continuously fed into the reactor, and the product is continuously removed, allowing for high yields and consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-Propyloxane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or hydrazones when reacted with amines or hydrazines, respectively.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, PCC, DMP
Reduction: NaBH4, LiAlH4
Substitution: Amines, hydrazines
Major Products Formed
Oxidation: 3-Propyloxane-3-carboxylic acid
Reduction: 3-Propyloxane-3-methanol
Substitution: Imines, hydrazones
Scientific Research Applications
3-Propyloxane-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes, providing insights into metabolic pathways.
Medicine: It serves as a building block for the synthesis of potential drug candidates, especially those targeting aldehyde dehydrogenase enzymes.
Industry: The compound is utilized in the production of fine chemicals and as a precursor for various functional materials.
Mechanism of Action
The mechanism of action of 3-Propyloxane-3-carbaldehyde involves its interaction with specific molecular targets, primarily enzymes that catalyze reactions involving aldehydes. The aldehyde group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to the formation of enzyme-substrate complexes. This interaction can modulate the activity of the enzyme, either inhibiting or activating its function, depending on the specific context.
Comparison with Similar Compounds
Similar Compounds
3-Methyloxane-3-carbaldehyde: Similar structure but with a methyl group instead of a propyl group.
3-Ethyloxane-3-carbaldehyde: Similar structure but with an ethyl group instead of a propyl group.
3-Butyloxane-3-carbaldehyde: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
3-Propyloxane-3-carbaldehyde is unique due to its specific propyl substitution, which can influence its reactivity and interaction with other molecules. The length and branching of the alkyl chain can affect the compound’s physical properties, such as solubility and boiling point, as well as its chemical behavior in various reactions.
Properties
Molecular Formula |
C9H16O2 |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
3-propyloxane-3-carbaldehyde |
InChI |
InChI=1S/C9H16O2/c1-2-4-9(7-10)5-3-6-11-8-9/h7H,2-6,8H2,1H3 |
InChI Key |
XMSJLZBXDHAMTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCCOC1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



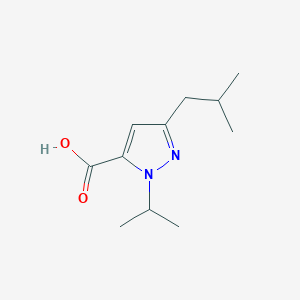
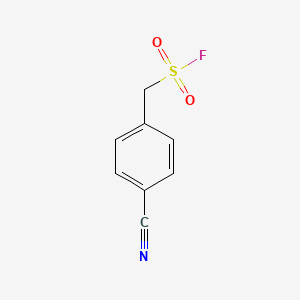
![(Cyclopropylmethyl)[(4-ethylphenyl)methyl]amine](/img/structure/B13256796.png)
![(1S)-1-[3-(benzyloxy)phenyl]ethan-1-amine](/img/structure/B13256799.png)
![3-[(Pent-3-yn-1-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B13256803.png)
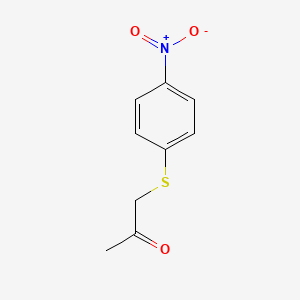
![2-[(1-Benzothiophen-7-yl)amino]propan-1-ol](/img/structure/B13256806.png)


